molecular formula C20H19N3O3S2 B2605310 1-(2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)urea CAS No. 1210671-41-2

1-(2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)urea

Cat. No.: B2605310
CAS No.: 1210671-41-2
M. Wt: 413.51
InChI Key: BURFNZTVYFYKRP-UHFFFAOYSA-N
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Description

1-(2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)urea is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a phenylsulfonyl group, a tetrahydroisoquinoline moiety, and a thiophene ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation of an appropriate phenethylamine with an aldehyde.

    Introduction of the Phenylsulfonyl Group: This step involves sulfonylation using phenylsulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Thiophene Urea Moiety: This can be done by reacting the intermediate with thiophene-2-isocyanate under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)urea can undergo various types of chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine or chlorinating agents.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

1-(2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group may interact with enzymes or receptors, modulating their activity. The tetrahydroisoquinoline moiety can interact with neurotransmitter systems, while the thiophene ring may contribute to the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)urea: Similar structure but with a furan ring instead of a thiophene ring.

    1-(2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(pyridin-2-yl)urea: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

1-(2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)urea is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of the thiophene ring, in particular, may enhance its electronic properties and interactions with biological targets compared to similar compounds with different heterocyclic rings.

Properties

IUPAC Name

1-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S2/c24-20(22-19-7-4-12-27-19)21-17-9-8-15-10-11-23(14-16(15)13-17)28(25,26)18-5-2-1-3-6-18/h1-9,12-13H,10-11,14H2,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BURFNZTVYFYKRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NC(=O)NC3=CC=CS3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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